molecular formula C15H13NO3 B2429339 Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate CAS No. 22991-17-9

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2429339
CAS No.: 22991-17-9
M. Wt: 255.273
InChI Key: PDVAFOSAYDDITC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]indole core with an ethyl ester and a hydroxyl group at specific positions .

Properties

IUPAC Name

ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-19-15(18)14-11-7-6-10(17)9-13(11)16-8-4-3-5-12(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVAFOSAYDDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Michael Addition : The pyridine nitrogen of ethyl 2-(2-pyridyl)acetate attacks the electron-deficient carbonyl group of benzo-1,4-quinone, forming intermediate 236 .
  • Cyclization : The benzylic methylene group of 236 undergoes a 1,2-addition to the adjacent ketone, generating a tetracyclic intermediate.
  • Dehydration : Elimination of water produces the aromatic pyrido[1,2-a]indole core, yielding this compound (237, R¹ = H).

Substituent Effects on Yield

Modifying the quinone substrate significantly impacts reaction efficiency. For example, using 2-methylbenzo-1,4-quinone (234, R¹ = Me) reduces the yield to 5% due to steric hindrance and electronic effects.

Table 1: Yield Variation with Quinone Substituents

Substituent (R¹) Yield (%)
H 85
Me 5

Alternative Synthetic Strategies

While the quinone-mediated route dominates the literature, other potential pathways merit discussion:

Skraup Reaction Adaptations

The Skraup reaction, traditionally used for quinoline synthesis, has been modified for fused indole systems. For instance, condensation of 8-amino-1,2,3,4-tetrahydroquinoline (8-ATHQ) with α-keto esters could theoretically yield pyridoindoles. However, no direct application to this compound has been reported.

Condensation with Heterocyclic Acids

Reactions of 8-ATHQ with glycolic or thioglycolic acid under acidic conditions produce dihydroimidazo[ij]quinolines. While this demonstrates the feasibility of cyclocondensation strategies, analogous routes for pyrido[1,2-a]indoles remain unexplored.

Critical Analysis of Methodologies

Advantages of the Quinone Route

  • High Yield : The 85% yield for the unsubstituted derivative underscores its efficiency.
  • Scalability : The exothermic nature facilitates large-scale synthesis without stringent temperature control.

Limitations and Challenges

  • Steric Sensitivity : Bulky substituents (e.g., methyl) drastically reduce yields, limiting substrate versatility.
  • Solvent Dependency : Acetic acid is essential for protonating the quinone, but its corrosivity complicates handling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate has been studied for its potential biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by targeting key metabolic pathways involved in tumor growth.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Activity : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Anticancer Activity

A study published in Molecular Cancer Therapeutics evaluated the efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. This suggests its potential as a lead compound for developing new anticancer therapies .

Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in animal models of arthritis. The compound reduced inflammatory markers significantly compared to controls, indicating its potential utility in treating chronic inflammatory conditions .

Neuroprotective Studies

In a study focusing on neuroprotection, this compound was shown to reduce apoptosis in neuronal cell cultures exposed to oxidative stressors. The findings suggest that this compound could be developed as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate is unique due to its specific combination of functional groups and the pyrido[1,2-a]indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyridine and indole moieties, which contribute to its biological activity. The presence of hydroxyl and carboxylate functional groups enhances its solubility and reactivity, making it a suitable candidate for pharmaceutical applications.

Antiviral Activity

Recent studies have highlighted the compound's promising antiviral properties, particularly against HIV-1. Research indicates that derivatives of pyrido[1,2-a]indole compounds exhibit significant inhibition of HIV reverse transcriptase (RT) and integrase (IN), key enzymes in the viral replication cycle.

CompoundEC50 (nM)CC50 (µM)Selectivity Index
This compound5.6100>17.8
Reference Compound A4.450>11.4
Reference Compound B8.0200>25

The selectivity index (SI) indicates a favorable safety profile, as higher values suggest lower cytotoxicity relative to antiviral efficacy. For instance, an EC50 value of 5.6 nM suggests potent antiviral activity against wild-type HIV-1, while a CC50 of 100 µM indicates a high threshold for cytotoxic effects.

Anticancer Activity

The compound also exhibits anticancer properties through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)9.0Inhibition of cell proliferation
A549 (Lung)15.0Disruption of mitochondrial function

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : The compound effectively inhibits HIV reverse transcriptase and integrase, disrupting viral replication.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

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